
1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl- is a heterocyclic compound that has gained attention in scientific research due to its potential biological activities. It is a member of the triazolopyridazine family, which has been shown to possess a variety of pharmacological properties.
作用机制
The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl- is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation. For example, it has been shown to inhibit the activity of cyclin-dependent kinases, which are important regulators of the cell cycle. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and physiological effects:
Studies have shown that 1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl- can have a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, studies have suggested that this compound may have neuroprotective effects, as it has been shown to protect against oxidative stress in neuronal cells.
实验室实验的优点和局限性
One of the advantages of using 1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl- in lab experiments is its potential as a multi-targeted agent. Studies have shown that this compound can inhibit a variety of enzymes and signaling pathways, making it a promising candidate for the treatment of various diseases. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of 1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl- can cause liver damage and other adverse effects.
未来方向
There are several future directions for the study of 1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl-. One area of interest is the development of more potent and selective derivatives of this compound. Additionally, studies are needed to further investigate the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Furthermore, the use of 1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl- in combination with other drugs or therapies should be explored, as this may enhance its therapeutic efficacy. Finally, studies are needed to evaluate the safety and toxicity of this compound in vivo.
In conclusion, 1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl- is a promising compound that has shown potential as a therapeutic agent for various diseases. Its multi-targeted activity and ability to inhibit various enzymes and signaling pathways make it an attractive candidate for further study and development. However, further research is needed to fully understand its mechanism of action, safety, and efficacy in vivo.
合成方法
The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl- can be achieved through a variety of methods, including cyclization reactions, condensation reactions, and nucleophilic substitution reactions. One of the most commonly used methods involves the reaction of 4,6-dichloro-2-phenylpyridazine with sodium azide in the presence of a copper catalyst. The resulting compound can then be further modified to produce 1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl-.
科学研究应用
1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl- has been studied extensively for its potential biological activities, including its use as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. In particular, studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl- has been investigated for its potential as an anti-viral agent, with studies showing that it can inhibit the replication of certain viruses.
属性
CAS 编号 |
130187-53-0 |
|---|---|
产品名称 |
1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl- |
分子式 |
C17H12N4 |
分子量 |
272.3 g/mol |
IUPAC 名称 |
6,8-diphenyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H12N4/c1-3-7-13(8-4-1)15-11-16(14-9-5-2-6-10-14)20-21-12-18-19-17(15)21/h1-12H |
InChI 键 |
COTTUUYZJCGMPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NN3C2=NN=C3)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=NN3C2=NN=C3)C4=CC=CC=C4 |
其他 CAS 编号 |
130187-53-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



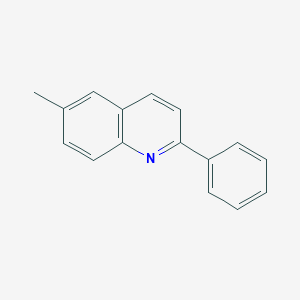
![7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B184867.png)
![2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B184870.png)
![3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B184872.png)
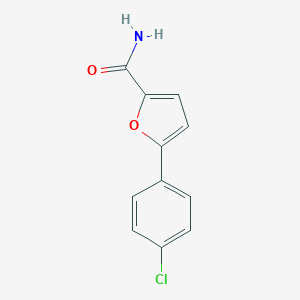
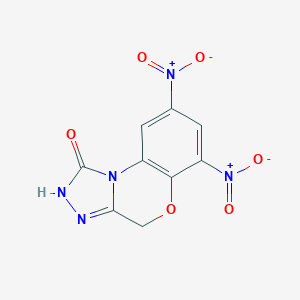
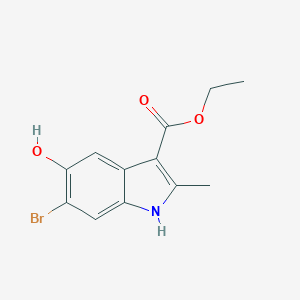
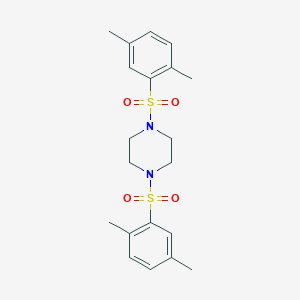
![1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B184882.png)

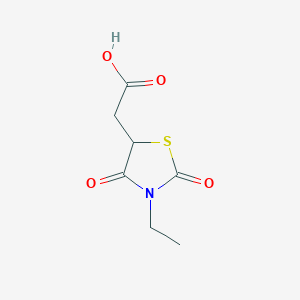

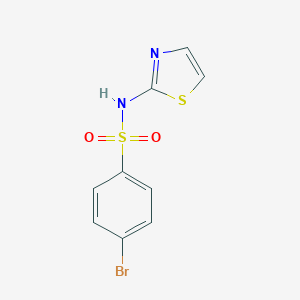
![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine](/img/structure/B184890.png)